molecular formula C14H25N3O4 B8687848 Tert-butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate CAS No. 163587-60-8

Tert-butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate

Cat. No. B8687848
M. Wt: 299.37 g/mol
InChI Key: BFPYLKMLSYLUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265381B1

Procedure details

To a stirred solution of tert-butyl 1-piperazinecarboxylate (2.50 g, 13.42 mmol) in CH2Cl2 (75 mL) cooled in an ice-water bath was added 4-morpholinecarbonyl chloride (1.57 mL, 13.42 mmol) followed by Et3N (3.74 mL, 26.84 mmol), and the reaction mixture was allowed to warm to room temperature. After 15 h, the reaction mixture was washed with 1.0 N HCl (50 mL), saturated NaHCO3 (75 mL), and brie (50 mL), dried, and concentrated to give the title compound (3.80 g, 95%) as a white solid. Mp: 171-173° C. 1H NMR: δ3.69 (t, J=4.9 Hz, 4H, CH2OCH2), 3.46-3.40 (m, 4H, CH2NCH2), 3.28 (t, J=4.9 Hz, 4H, CH2NCH2), 3.25-3.20 (m, 4H, CH2CH2), 1.47 (s, 9H, t-Bu). MS (DCI/CH4): m/z (rel itensity) 300 (MH+, 73), 272 (28), 244 (100), 200 (73). Anal. (C14H25N3O4): C, H, N.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[N:14]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.CCN(CC)CC>C(Cl)Cl>[N:14]1([C:20]([N:4]2[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]2)=[O:21])[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
N1(CCOCC1)C(=O)Cl
Step Three
Name
Quantity
3.74 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with 1.0 N HCl (50 mL), saturated NaHCO3 (75 mL), and brie (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCOCC1)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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